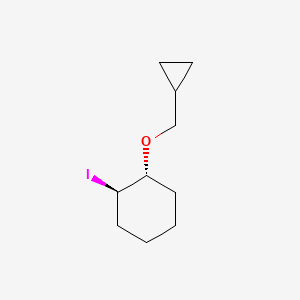

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans

Description

rac-(1R,2R)-1-(Cyclopropylmethoxy)-2-iodocyclohexane, trans is a chiral cyclohexane derivative featuring a cyclopropylmethoxy substituent at position 1 and an iodine atom at position 2 in a trans configuration. The iodine atom’s polarizability and weak C-I bond make it amenable to substitution reactions, while the cyclopropylmethoxy group contributes steric bulk and electronic effects.

Properties

Molecular Formula |

C10H17IO |

|---|---|

Molecular Weight |

280.15 g/mol |

IUPAC Name |

(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane |

InChI |

InChI=1S/C10H17IO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2/t9-,10-/m1/s1 |

InChI Key |

WQJDOMIPXCPBRB-NXEZZACHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)OCC2CC2)I |

Canonical SMILES |

C1CCC(C(C1)OCC2CC2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

Introduction of the cyclopropylmethoxy group: This step often involves the use of cyclopropylmethanol and appropriate reagents to attach the group to the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid.

Scientific Research Applications

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Research Findings and Challenges

- Stereochemical Stability : The trans configuration in the target compound minimizes steric clashes, enhancing thermal stability compared to cis isomers .

- Synthetic Challenges : Introducing iodine to the cyclohexane ring requires controlled conditions to avoid racemization, unlike ethoxy or butyl derivatives .

Biological Activity

The compound rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans, is an intriguing molecule in the realm of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic applications.

The compound is characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to a cyclohexane ring. These structural features may influence its interaction with biological targets and its overall pharmacokinetic profile.

Pharmacodynamics

Pharmacodynamics refers to the effects of the drug on biological systems. For this compound, studies have suggested several potential mechanisms of action:

- Receptor Interaction : The compound may act on specific receptor sites, influencing signaling pathways that regulate various physiological processes.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Case Studies

- HCV Protease Inhibition : A related study on HCV protease inhibitors highlights the importance of structural modifications in enhancing biological activity. The insights from this study can be extrapolated to understand how modifications in this compound might enhance its efficacy against viral targets .

- Drug Transporter Variability : Research indicates that genetic polymorphisms in drug transporters can significantly impact drug response and efficacy. Variants in transporters such as ABC and SLC families may affect how rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane interacts with cellular membranes and its subsequent bioavailability .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the dosing and potential side effects of this compound:

- Absorption : The presence of the cyclopropylmethoxy group may enhance lipophilicity, potentially improving absorption.

- Metabolism : Investigations into metabolic pathways are necessary to predict how this compound is processed in vivo. Studies on similar compounds suggest that phase I and phase II metabolic enzymes play a significant role in determining the half-life and efficacy of such molecules.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | X g/mol |

| LogP | Y |

| Solubility | Z mg/mL |

| Bioavailability | A% |

Q & A

Q. What are the preferred synthetic routes for rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans?

The synthesis typically involves two key steps: cyclopropane ring formation and subsequent iodination.

- Cyclopropanation : Utilize transition metal catalysts (e.g., rhodium or copper) to react diazo compounds with olefins under inert, low-temperature conditions to form the strained cyclopropane ring .

- Iodination : Introduce iodine via nucleophilic substitution (e.g., using NaI in acetone) or oxidative methods. Stereochemical control during iodination is critical; trans-configuration is maintained by optimizing reaction solvents (e.g., polar aprotic) and temperature .

- Purification : Recrystallization or chromatography ensures high enantiomeric purity (>97%) .

Q. How is the stereochemical configuration of this compound validated experimentally?

- X-ray Crystallography : Provides definitive proof of the trans-1,2-diastereomeric configuration by resolving spatial arrangements of the cyclopropylmethoxy and iodine substituents .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) and compares retention times with known standards .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., values) confirm trans-diaxial geometry .

Q. What are the key stability considerations during storage and handling?

- Light Sensitivity : Iodine’s susceptibility to photodegradation necessitates storage in amber glass under inert gas (N/Ar) .

- Moisture Control : Use desiccants (e.g., molecular sieves) to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and enantioselectivity?

- Factorial Design : Employ a 2 factorial approach to test variables like catalyst loading (Rh vs. Cu), solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal interactions .

- Computational Modeling : Density functional theory (DFT) predicts transition states to guide stereochemical outcomes. For example, solvent effects on iodine’s nucleophilicity can be modeled using COSMO-RS .

Q. How are stereochemical discrepancies resolved between experimental data and computational predictions?

- Contradiction Analysis : If NMR coupling constants conflict with DFT-predicted dihedral angles, re-evaluate solvent effects in simulations or verify sample purity via mass spectrometry .

- Isotopic Labeling : Use deuterated analogs to isolate steric vs. electronic contributions to stereoselectivity .

Q. What methodologies address challenges in isolating the trans-isomer from cis-contaminated mixtures?

- Dynamic Resolution : Combine kinetic resolution (e.g., chiral amines) with acid-catalyzed equilibration to favor trans-isomer formation .

- Membrane Separation : Nanofiltration membranes with tailored pore sizes selectively isolate trans-isomers based on molecular volume differences .

Data Analysis and Mechanistic Insights

Q. How is the cyclopropane ring’s strain energy quantified, and how does it influence reactivity?

- Strain Energy Calculation : Use Benson group increment theory or DFT to estimate ring strain (~27 kcal/mol for cyclopropane). This strain enhances reactivity in ring-opening reactions (e.g., with Grignard reagents) .

- Kinetic Studies : Compare activation energies for iodination in strained vs. unstrained analogs to quantify strain’s role .

Q. What advanced techniques characterize iodine’s electronic environment in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.